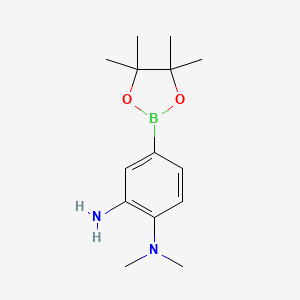

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine

Description

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUTGAHPTUWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine typically involves the reaction of 4-bromo-N,N-dimethylaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester using oxidizing agents such as hydrogen peroxide or sodium perborate[][3].

Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of various substituted boronic esters.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and oxidizing agents (e.g., H2O2, NaBO3). The reaction conditions vary depending on the desired product and the specific reaction being performed [3][3].

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition Studies

Recent studies have highlighted the potential of compounds similar to 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine as enzyme inhibitors. For instance, the compound's structural analogs have been evaluated for their inhibitory effects on enzymes like acetylcholinesterase and α-glucosidase, which are important targets in treating conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .

Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to active sites of target enzymes. For example, docking simulations indicated strong interactions with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. The binding affinity was found to surpass several known inhibitors, indicating its potential as a therapeutic agent .

Materials Science Applications

Synthesis of Functional Materials

The unique boron-containing structure of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine allows for its use in synthesizing advanced materials. Its derivatives can serve as precursors for the development of functional materials with applications in electronics and photonics. The incorporation of boron into organic frameworks enhances their electronic properties and stability .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create boron-containing polymers that exhibit enhanced thermal and mechanical properties. These polymers are of interest for applications in coatings and composites where durability and resistance to environmental factors are critical .

Chemical Intermediate Applications

Cross-Coupling Reactions

The compound's boron moiety makes it an excellent candidate for use in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis and is widely used in the pharmaceutical industry for developing complex organic molecules .

Synthesis of Boronic Acid Derivatives

The ability to convert this compound into various boronic acid derivatives expands its utility in synthetic organic chemistry. These derivatives are valuable intermediates in the synthesis of biologically active compounds and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine involves the interaction of the boron atom with nucleophiles, leading to the formation of boronate complexes. These complexes can undergo further transformations, such as coupling or oxidation, to yield the desired products. The boron atom acts as a Lewis acid, facilitating the activation of substrates and promoting the reaction .

Comparison with Similar Compounds

Similar compounds to 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine include:

4-(Dimethylamino)phenylboronic Acid Pinacol Ester: This compound has a similar structure but lacks the dioxaborolane ring, making it less stable and less versatile in certain reactions.

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is structurally similar but has different reactivity and applications due to the presence of the aniline group.

Phenylboronic Acid: A simpler boronic acid derivative that is widely used in organic synthesis but lacks the enhanced stability and reactivity provided by the dioxaborolane ring.

The uniqueness of 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine lies in its stability, versatility, and ability to form stable boronate complexes, making it a valuable compound in various scientific and industrial applications .

Biological Activity

1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine is a synthetic compound characterized by its unique dioxaborolane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. The following sections provide an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C14H22BNO2

- Molecular Weight : 222.09 g/mol

- CAS Number : 1047644-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group enhances its reactivity and specificity towards certain enzymes and receptors.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. It binds selectively to the inactive conformation of CDK6, impacting its activity and potentially leading to anti-cancer effects .

- Interaction with Protein Targets : The dioxaborolane moiety may facilitate interactions with proteins involved in signaling pathways, enhancing the compound's efficacy in therapeutic applications.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential:

- Case Study 1 : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through the activation of caspase pathways .

- Case Study 2 : A study reported that the compound effectively inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

Other Biological Activities

The compound's biological profile extends beyond anticancer properties:

- Antimicrobial Activity : Preliminary investigations indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in vitro | |

| Tumor Growth Inhibition | Significant reduction | |

| Antimicrobial | Effective against bacteria |

Research Findings

Research on 1-N,1-N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzene-1,2-diamine has yielded promising results:

- Selectivity for CDK6 : Studies have shown that the compound selectively inhibits CDK6 over other kinases, which is crucial for minimizing side effects in cancer therapies .

- Synthetic Approaches : Various synthetic routes have been explored to optimize yield and purity of the compound, enhancing its availability for biological testing .

- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, though further studies are needed to fully establish its safety in clinical settings .

Q & A

Q. What are the key synthetic strategies for preparing this compound?

Methodological Answer: The synthesis typically involves three stages:

- Amine Protection : The primary amines on the benzene-1,2-diamine core are protected using dimethyl groups via reductive alkylation (e.g., formaldehyde and sodium cyanoborohydride) to prevent undesired side reactions during subsequent steps .

- Boronate Ester Introduction : Miyaura borylation is employed, where a palladium catalyst (e.g., Pd(dppf)Cl₂) reacts with bis(pinacolato)diboron (B₂pin₂) to install the tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position. This step requires anhydrous conditions and inert atmosphere .

- Deprotection (if needed) : For derivatives requiring free amines, acidic or basic deprotection is performed, though the target compound retains the dimethyl groups.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The dimethylamino groups appear as singlets at δ ~2.8–3.2 ppm (¹H) and δ ~40–45 ppm (¹³C). The boronate ester’s methyl groups resonate as a singlet at δ ~1.3 ppm (¹H) and δ ~25 ppm (¹³C) .

- ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronate ester’s presence .

- Mass Spectrometry : Exact mass analysis (e.g., HRMS-ESI) validates the molecular formula (e.g., C₁₆H₂₆B₁N₂O₂) with an expected error < 5 ppm .

Advanced Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized using this boronate ester?

Methodological Answer:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) are preferred for sterically hindered substrates. Catalyst loading (1–5 mol%) is adjusted based on substrate reactivity .

- Solvent/Base System : Use toluene/ethanol (4:1) with K₂CO₃ or CsF for mild conditions. Polar aprotic solvents (e.g., DMF) may enhance solubility but risk boronate hydrolysis .

- Temperature : Reactions are typically conducted at 80–100°C under reflux, monitored by TLC or LC-MS. Microwave-assisted synthesis can reduce time for recalcitrant substrates .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The boronate’s empty p-orbital (Lewis acidity) and dimethylamino electron-donating effects influence reactivity .

- Hardness/Softness Analysis : Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) (η = (I−A)/2) guide predictions of Lewis acid-base interactions .

Q. How to address contradictions in NMR data due to by-products?

Methodological Answer:

- By-Product Identification : Use 2D NMR (HSQC, HMBC) to detect deborylation products (e.g., free boronic acid at δ ~6–8 ppm in ¹¹B NMR) or oxidized amines .

- Purification Strategies : Employ silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate the target compound .

Research Design Considerations

Q. What are the challenges in crystallizing this compound, and how are they resolved?

Methodological Answer:

- Crystallization Issues : The compound’s flexibility (rotatable C-B bond) and hygroscopicity complicate crystal growth.

- Solutions : Slow vapor diffusion (hexane/DCM) at −20°C promotes nucleation. SHELXL refinement (via Olex2) with anisotropic displacement parameters resolves disorder in the boronate ester .

Q. How does steric hindrance from dimethylamino groups affect coupling yields?

Methodological Answer:

- Steric Effects : The dimethylamino groups reduce reaction rates with bulky aryl halides.

- Mitigation : Use Pd catalysts with bulky ligands (e.g., SPhos) to prevent coordination interference. Pre-activation of the boronate via trifluoroborate formation (e.g., KHF₂) can enhance stability .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.